molecular formula C18H15N5O6S B5118797 4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

Cat. No.: B5118797
M. Wt: 429.4 g/mol
InChI Key: FHHRESJNASNVGQ-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is a complex organic compound with a molecular formula of C18H16N4O4S. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide typically involves multiple steps, including nitration, sulfonylation, and amination reactions. The process begins with the nitration of 4-methoxybenzamide to introduce the nitro group. This is followed by sulfonylation with 4-aminopyrimidine to form the sulfonamide linkage. The final step involves the coupling of the sulfonylated intermediate with 4-methoxy-3-nitrobenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the methoxy group can produce a variety of functionalized derivatives.

Scientific Research Applications

4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
  • 4-methoxy-N-{4-[(2-pyrimidinylsulfamoyl)phenyl]benzamide
  • 4-methoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}carboxamide

Uniqueness

4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S/c1-29-16-8-3-12(11-15(16)23(25)26)17(24)21-13-4-6-14(7-5-13)30(27,28)22-18-19-9-2-10-20-18/h2-11H,1H3,(H,21,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHRESJNASNVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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